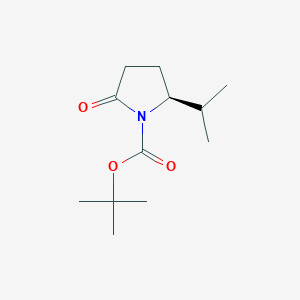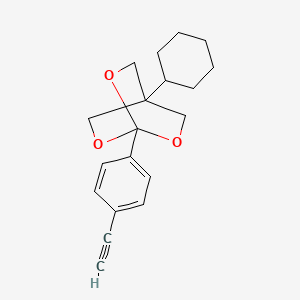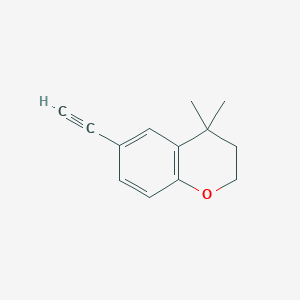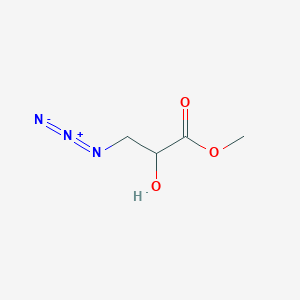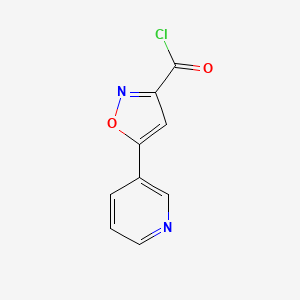
tert-butyl2-oxo-4-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl2-oxo-4-phenylbutanoate is an organic compound that belongs to the class of aliphatic α-ketoesters It is characterized by the presence of a tert-butyl ester group, a phenyl group, and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-oxo-4-phenylbutanoate can be achieved through several methods. One common approach involves the Grignard reaction, where beta-bromophenylethane reacts with magnesium to form a Grignard reagent. This reagent then undergoes an addition reaction with diethyl oxalate to produce the desired compound . The reaction conditions typically involve the use of methyl tert-butyl ether as a solvent, with the reaction temperature ranging from 30 to 60°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl2-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include baker’s yeast and ionic liquids.
Substitution: Reagents such as haloacetamides and chloroacetonitrile can be used under conditions involving DMF and potassium phosphate monohydrate.
Major Products
Substitution: Products vary depending on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
tert-butyl2-oxo-4-phenylbutanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl2-oxo-4-phenylbutanoate involves its reduction to ethyl ®-2-hydroxy-4-phenylbutyrate. This reduction is catalyzed by enzymes or microorganisms, which facilitate the transfer of electrons to the keto group, converting it into a hydroxyl group . The resulting product, ethyl ®-2-hydroxy-4-phenylbutyrate, acts as a chiral building block for the synthesis of angiotensin-converting enzyme inhibitors, which prevent the conversion of angiotensin I to angiotensin II, thereby exerting antihypertensive effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but with an ethyl ester group instead of a tert-butyl ester group.
2-oxo-4-phenylpyrrolidin-1-yl-acetamide: Contains a pyrrolidine ring and is used in the synthesis of nootropic drugs.
Uniqueness
tert-butyl2-oxo-4-phenylbutanoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
tert-butyl 2-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
SSNXHHIKGMYSIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(=O)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





